molecular formula C19H16Cl2N2O4S B3501672 6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one

6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one

Cat. No.: B3501672
M. Wt: 439.3 g/mol
InChI Key: VDSOFKKUZRZHSS-UHFFFAOYSA-N
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Description

The compound "6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one" is a synthetic molecule that incorporates elements of both chromen-2-one and piperazine. The chromen-2-one moiety often suggests a potential for various biological activities, while the piperazine and sulfonyl groups confer specific physicochemical properties.

Properties

IUPAC Name

6-[4-(2,5-dichlorophenyl)piperazin-1-yl]sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S/c20-14-2-4-16(21)17(12-14)22-7-9-23(10-8-22)28(25,26)15-3-5-18-13(11-15)1-6-19(24)27-18/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSOFKKUZRZHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Nucleophilic aromatic substitution reactions typically introduce the 2,5-dichlorophenyl group onto the piperazine ring.

  • Step 2: Sulfonylation is carried out by reacting the piperazine derivative with a sulfonyl chloride reagent under basic conditions.

  • Step 3: Coupling of the sulfonyl-piperazine intermediate with a chromen-2-one derivative via electrophilic aromatic substitution or similar methodologies.

Industrial Production Methods: Industrial synthesis might focus on optimizing yields and purity:

  • Large-scale reactions are conducted in batch or continuous reactors.

  • Purification steps include recrystallization, chromatography, or distillation.

  • Stringent quality controls ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Oxidative processes could target specific sites on the molecule to form oxides or other derivatives.

  • Reduction: Reduction reactions may involve the piperazine ring, modifying the nitrogen atoms.

  • Substitution: Both electrophilic and nucleophilic substitutions can occur, particularly on the aromatic ring and the piperazine nitrogen.

Common Reagents and Conditions

  • Oxidation: Use of potassium permanganate or other oxidative agents.

  • Reduction: Hydrogenation using catalysts like palladium on carbon.

  • Substitution: Halogenation or nitration using halogens or nitric acid under controlled conditions.

Major Products Formed

  • Depending on the reaction, products could include hydroxylated derivatives, halogenated compounds, or varied aromatic substituents.

Scientific Research Applications

The compound has a broad array of applications across various scientific fields:

  • Chemistry: Serves as a building block for more complex molecules, and a catalyst in certain organic reactions.

  • Biology: Potential as a ligand in binding studies involving proteins or DNA.

  • Medicine: Investigated for antimicrobial, antiviral, or anticancer properties due to its unique structure.

  • Industry: Used in materials science for creating specialized polymers or coatings.

Mechanism of Action

Molecular Targets and Pathways

  • Protein Binding: The compound may interact with enzymes or receptors, inhibiting or modulating their activity.

  • Pathways: It could influence cellular pathways related to cell growth, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Uniqueness and Similarities

  • Chromen-2-one Derivatives: Other derivatives include molecules like coumarin, but the addition of the sulfonyl-piperazine group in our compound confers unique solubility and reactivity.

  • Piperazine Compounds: Compared to compounds like piperazine itself, our compound has enhanced biological activity due to the dichlorophenyl group and chromen-2-one backbone.

List of Similar Compounds

  • Coumarin: A simpler chromen-2-one derivative, known for its fragrance and anticoagulant properties.

  • Diclofenac: A widely known anti-inflammatory drug that shares the dichlorophenyl group, showing how these substructures contribute to biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one
Reactant of Route 2
6-{[4-(2,5-dichlorophenyl)-1-piperazinyl]sulfonyl}-2H-chromen-2-one

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